(S)-1-(3-chlorophenyl)butylamine

Description

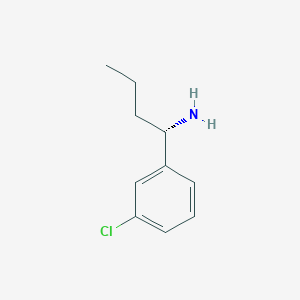

(S)-1-(3-Chlorophenyl)butylamine is a chiral primary amine characterized by a butyl chain substituted with a 3-chlorophenyl group at the terminal carbon. The stereogenic center at the amine-bearing carbon confers enantiomer-specific properties, making it relevant in asymmetric synthesis and pharmacological studies.

Properties

Molecular Formula |

C10H14ClN |

|---|---|

Molecular Weight |

183.68 g/mol |

IUPAC Name |

(1S)-1-(3-chlorophenyl)butan-1-amine |

InChI |

InChI=1S/C10H14ClN/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10H,2,4,12H2,1H3/t10-/m0/s1 |

InChI Key |

LYKCBNQUAIZXRL-JTQLQIEISA-N |

Isomeric SMILES |

CCC[C@@H](C1=CC(=CC=C1)Cl)N |

Canonical SMILES |

CCCC(C1=CC(=CC=C1)Cl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2- and 4-Chlorophenyl Derivatives

The position of the chlorine substituent on the phenyl ring significantly impacts physicochemical and biological properties:

| Property | (S)-1-(3-Chlorophenyl)butylamine | 2-Chlorophenyl Analogue | 4-Chlorophenyl Analogue |

|---|---|---|---|

| Electron Withdrawing Effect | Moderate (meta) | Stronger (ortho) | Strongest (para) |

| Steric Hindrance | Low | High (ortho proximity) | Low |

| Lipophilicity (logP) | Estimated ~2.8 | Higher (ortho effect) | Similar to meta |

| Bioactivity | Potential CNS modulation | Reduced activity | Higher metabolic stability |

Notes:

- Ortho substitution (2-chloro) increases steric hindrance, often reducing receptor binding affinity but enhancing metabolic resistance .

Enantiomeric Comparison: (S) vs. (R) Enantiomers

Enantiomers of chiral amines frequently exhibit divergent pharmacological profiles. For example:

- (S)-Enantiomer : Often associated with higher receptor affinity in neurotransmitter systems (e.g., dopamine or serotonin receptors) due to spatial compatibility with chiral binding pockets.

- (R)-Enantiomer : May display reduced activity or off-target effects. A study on analogous chlorophenylalkylamines reported a 10-fold difference in IC₅₀ values between enantiomers at serotonin receptors .

Functional Group Variants

Comparisons with compounds sharing the 3-chlorophenyl moiety but differing in functional groups highlight structural-activity relationships:

| Compound | Key Differences | Impact on Properties |

|---|---|---|

| 1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate | Phosphonate ester instead of amine | Lower basicity; enhanced hydrolytic stability |

| 3-Chloroaniline | Primary aromatic amine | Higher toxicity; limited CNS penetration |

Notes:

- Replacement of the butylamine chain with a phosphonate ester (as in ) drastically alters solubility and reactivity, favoring applications in agrochemicals rather than pharmacology .

- 3-Chloroaniline () lacks the alkyl chain, resulting in higher acute toxicity (oral LD₅₀ ~250 mg/kg in rats) compared to alkylated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.